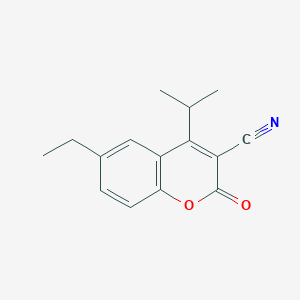

6-Ethyl-4-isopropyl-2-oxo-2H-chromene-3-carbonitrile

説明

特性

分子式 |

C15H15NO2 |

|---|---|

分子量 |

241.28 g/mol |

IUPAC名 |

6-ethyl-2-oxo-4-propan-2-ylchromene-3-carbonitrile |

InChI |

InChI=1S/C15H15NO2/c1-4-10-5-6-13-11(7-10)14(9(2)3)12(8-16)15(17)18-13/h5-7,9H,4H2,1-3H3 |

InChIキー |

RCYCMRHQGUXGPT-UHFFFAOYSA-N |

正規SMILES |

CCC1=CC2=C(C=C1)OC(=O)C(=C2C(C)C)C#N |

製品の起源 |

United States |

準備方法

Substituted Salicylaldehyde Preparation

The synthesis begins with the preparation of 2-hydroxy-4-isopropyl-6-ethylbenzaldehyde. This intermediate is synthesized through Friedel-Crafts acylation of m-cresol with isopropyl chloride under AlCl₃ catalysis, followed by Vilsmeier-Haack formylation. The ethyl group at position 6 is introduced via alkylation of the phenol precursor before formylation.

Condensation with Malononitrile

Malononitrile serves as the active methylene component, reacting with the substituted salicylaldehyde in ethanol under acidic or basic conditions. A typical procedure involves refluxing equimolar quantities of aldehyde and malononitrile with ammonium acetate in ethanol for 4–8 hours. The reaction proceeds via enolate formation, followed by cyclodehydration to yield the 3-cyanocoumarin core:

Optimization Insights :

-

Catalyst : Anhydrous FeCl₃ (0.05 mmol) in ethanol at 80°C for 24 hours improves yields to 72% by accelerating enolization.

-

Microwave Assistance : Irradiating the mixture in DMF with iodine (0.03 g) for 2–5 minutes reduces reaction time to 90 seconds, achieving 90% yield.

The introduction of alkyl groups at the coumarin’s 4-position is achieved via photoredox catalysis. This method avoids traditional Friedel-Crafts conditions, which may lack regioselectivity.

Reaction Setup

A mixture of 3-cyanocoumarin (1.2 equiv) and N-(acyloxy)phthalimide (1.0 equiv) is dissolved in dry dichloromethane with Eosin Y (10 mol%) and DIPEA (2.0 equiv). The solution is degassed, irradiated with green LEDs under N₂ for 24 hours, and purified via silica chromatography.

Mechanism :

-

Single-electron transfer (SET) from Eosin Y to the phthalimide generates an acyloxy radical.

-

Decarboxylation produces an alkyl radical, which adds to the coumarin’s 4-position.

-

Aromaticity restoration yields the alkylated product.

Example :

Using cyclohexyl-N-(acyloxy)phthalimide, the reaction achieves 65% yield for 4-cyclohexyl-2-oxo-2H-chromene-3-carbonitrile. For 4-isopropyl substitution, isobutyryl-derived precursors are recommended.

Multi-Component Coupling Using Arynes

Aryne-mediated coupling offers a single-step route to introduce both the cyano and alkyl groups. This method employs in situ aryne generation from triazenes or iodides.

Procedure

A Schlenk tube charged with KF (0.80 mmol) and DMF (4 mL) is heated to 80°C with 3-cyanocoumarin (0.20 mmol) and an aryne precursor (0.40 mmol). After 12–24 hours, ethyl acetate extraction and chromatography yield the coupled product.

Advantages :

-

Simultaneous functionalization of multiple positions.

-

Tolerance for bulky substituents (e.g., isopropyl).

Limitations :

Catalytic Methods for Substituent Modulation

FeCl₃-Catalyzed Cyclization

FeCl₃ (5 mol%) in ethanol at 80°C facilitates cyclization between substituted phenols and ethyl cyanoacetate. This method is ideal for introducing electron-withdrawing groups but requires precise temperature control to avoid decomposition.

Iodine-Mediated Microwave Synthesis

Microwave-assisted reactions with iodine in DMF achieve rapid cyclization (2–5 minutes) and high purity. The protocol is scalable, with yields exceeding 90% for analogous compounds.

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Knoevenagel | NH₄OAc, EtOH, 80°C, 24h | 72% | Simple setup, scalable | Long reaction time |

| Microwave-Assisted | I₂, DMF, 2–5 min | 90% | Rapid, high yield | Requires specialized equipment |

| Photoinduced | Eosin Y, green LEDs, DCM, 24h | 65% | Regioselective | Sensitive to oxygen/moisture |

| Multi-Component | KF, DMF, 80°C, 12h | 39–79% | Single-step | Moderate yields |

化学反応の分析

Types of Reactions: 6-Ethyl-4-isopropyl-2-oxo-2H-chromene-3-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to amines or other reduced forms.

Substitution: The compound can undergo substitution reactions, particularly at the nitrile group or the chromene ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.

Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions include carboxylic acids, amines, and substituted chromenes .

科学的研究の応用

Medicinal Chemistry

6-Ethyl-4-isopropyl-2-oxo-2H-chromene-3-carbonitrile exhibits significant pharmacological potential. Several studies have indicated its role as a precursor in the synthesis of biologically active compounds:

- Anticancer Activity : Research has shown that derivatives of this compound can inhibit the proliferation of cancer cells. The structural features of the chromene moiety are believed to contribute to its anticancer properties by interfering with cellular signaling pathways involved in tumor growth .

- Antimicrobial Properties : Compounds related to this compound have demonstrated antimicrobial activity against various pathogens, including bacteria and fungi. The nitrile group is thought to enhance this activity by acting as an electrophile that can interact with microbial enzymes .

Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis:

- Synthesis of Coumarin Derivatives : this compound can be utilized to synthesize coumarin derivatives, which are widely used in perfumes, flavoring agents, and as anticoagulants in medicine. The ability to modify the chromene structure allows for the creation of a diverse range of derivatives with tailored properties .

- Building Block for Complex Molecules : Its unique structure makes it an excellent building block for synthesizing more complex organic molecules, particularly those that require specific functional groups or stereochemistry .

Material Science

The applications of this compound extend into material science:

- Polymerization Studies : This compound has been investigated for its potential use in polymer chemistry. Its reactive functional groups can participate in polymerization reactions, leading to the development of novel materials with specific mechanical and thermal properties .

Case Studies and Research Findings

作用機序

6-エチル-4-イソプロピル-2-オキソ-2H-クロメン-3-カルボニトリルの作用機序には、さまざまな分子標的や経路との相互作用が関与します。たとえば、抗菌活性は、微生物の細胞プロセスを妨げることによる微生物の増殖を阻害する能力に起因しています。 この化合物の抗酸化活性は、フリーラジカルを捕捉し、酸化損傷を防ぐ能力によるものです .

類似化合物:

- 2-オキソ-2H-クロメン-3-カルボニトリル

- 6-ブロモ-2-オキソ-2H-クロメン-3-カルボニトリル

- 4-ヒドロキシ-2-オキソ-2H-クロメン-3-カルボニトリル

比較: 6-エチル-4-イソプロピル-2-オキソ-2H-クロメン-3-カルボニトリルは、特定の置換基(エチル基とイソプロピル基)によって独特であり、他の類似化合物と比較して生物活性を高める可能性があります。 これらの置換基は、化合物の溶解度、反応性、および生物学的標的との相互作用に影響を与える可能性があります .

類似化合物との比較

Comparison with Similar Compounds

The structural and functional attributes of 6-ethyl-4-isopropyl-2-oxo-2H-chromene-3-carbonitrile can be contextualized by comparing it with analogous coumarin derivatives. Below is a detailed analysis based on substituent patterns, functional groups, and inferred properties:

Table 1: Key Structural and Functional Comparisons

Critical Analysis

Substituent Effects on Hydrogen Bonding :

- The target compound lacks hydroxyl or carboxylic acid groups, reducing its capacity for classical O–H···O/N hydrogen bonds compared to 7-hydroxy-2-oxo-2H-chromene-3-carbonitrile or carboxylic acid derivatives. Instead, its carbonitrile group may participate in weaker C≡N···H interactions, influencing crystal packing and solubility .

- In contrast, compounds like 7-hydroxy-2-oxo-2H-chromene-3-carbonitrile exhibit strong hydrogen-bonding networks, as seen in analogues such as ethyl (2S,4R)-4-(4-bromophenyl)-2-hydroxy-5,10-dioxo-3,4,5,10-tetrahydro-2H-benzo[g]chromene-2-carbonitrile, where O–H···O interactions dominate crystal packing .

This contrasts with 4-methyl derivatives (e.g., 14003-96-4), where smaller alkyl groups may allow tighter molecular packing . The electron-withdrawing carbonitrile group at C3 may reduce electron density on the coumarin ring compared to carboxylic acid derivatives, altering reactivity in nucleophilic or electrophilic substitution reactions .

The ethyl and isopropyl groups could enhance membrane permeability, a trait less pronounced in polar analogues like 2-oxo-2H-chromene-3-carboxylic acid .

Methodological Considerations

Structural comparisons rely heavily on crystallographic data processed via software suites like SHELX (for refinement) and WinGX (for visualization and analysis) . For example, the crystal parameters of ethyl (2S,4R)-4-(4-bromophenyl)-2-hydroxy-5,10-dioxo-3,4,5,10-tetrahydro-2H-benzo[g]chromene-2-carboxylate (monoclinic, P21, a = 8.2993 Å) highlight how substituents like bromophenyl groups influence unit cell dimensions and packing efficiency . Such tools are critical for deriving comparative insights into bond lengths, angles, and intermolecular interactions.

生物活性

6-Ethyl-4-isopropyl-2-oxo-2H-chromene-3-carbonitrile, identified by its CAS number 1352522-18-9, is a compound within the chromene family that has garnered attention for its potential biological activities. This article explores its pharmacological properties, particularly its anticancer and antimicrobial effects, supported by various studies.

The compound has the molecular formula and a molecular weight of 241 Da. Its structure includes a chromene core with an ethyl and isopropyl substituent, which may influence its biological activity. The compound exhibits a LogP value of 3.58, indicating moderate lipophilicity, which is often associated with better membrane permeability.

Anticancer Properties

Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings regarding its anticancer activity:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| A549 | 1.06 | Induces apoptosis and G0/G1 cell cycle arrest |

| MCF-7 | 1.23 | Triggers apoptosis via mitochondrial dysfunction |

| HeLa | 2.73 | Inhibits c-Met kinase activity |

In a study involving the A549 lung cancer cell line, the compound demonstrated significant cytotoxicity with an IC50 value of 1.06 μM, suggesting strong potential as an anticancer agent. Mechanistically, it was found to induce apoptosis and arrest the cell cycle in the G0/G1 phase, which are critical pathways in cancer treatment.

Study 1: Cytotoxic Effects on Hepatocellular Carcinoma

A study evaluated the cytotoxic effects of various compounds on HepG2 cells, where this compound was included. The results indicated a significant reduction in cell viability at concentrations as low as 1 μM, confirming its potential as a therapeutic agent against liver cancer .

Study 2: Mechanistic Insights into Anticancer Activity

Mechanistic assays revealed that treatment with this compound resulted in increased reactive oxygen species (ROS) levels and depletion of glutathione in treated cells, suggesting that oxidative stress plays a role in its anticancer efficacy . This aligns with findings from other studies indicating that ROS-mediated pathways are critical for inducing apoptosis in cancer cells.

Q & A

Q. What are the optimized synthetic routes for 6-Ethyl-4-isopropyl-2-oxo-2H-chromene-3-carbonitrile?

The synthesis typically involves cyclization of precursors under reflux conditions. For example:

- One-pot multicomponent reactions : Combine ethyl acetoacetate, malononitrile, and substituted aldehydes in ethanol with a catalytic base (e.g., piperidine) at 80°C for 6–8 hours. Yields range from 65–85% depending on substituent steric effects .

- Microwave-assisted synthesis : Reduces reaction time (15–30 minutes) and improves yield (up to 92%) by enhancing reaction homogeneity . Key variables : Solvent polarity, catalyst choice (e.g., Knoevenagel vs. Aldol conditions), and temperature control.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- FT-IR : Confirms nitrile (C≡N, ~2200 cm⁻¹), carbonyl (C=O, ~1700 cm⁻¹), and chromene ring vibrations .

- ¹H/¹³C NMR : Identify substituents (e.g., ethyl and isopropyl groups at δ 1.2–1.5 ppm for CH₃; nitrile carbon at ~115 ppm) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 268.1442) .

Q. How can single-crystal X-ray diffraction (SCXRD) resolve structural ambiguities?

- Data collection : Use a Bruker D8 VENTURE diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 296 K.

- Structure refinement : Apply SHELXL-2018/3 for full-matrix least-squares refinement, achieving R₁ < 0.05.

- Validation : Check for disorder in isopropyl/ethyl groups using ORTEP-3 thermal ellipsoid plots .

Advanced Research Questions

Q. How to resolve contradictions in crystallographic data (e.g., bond length discrepancies)?

- Check for twinning : Use PLATON’s TWINABS to detect pseudo-merohedral twinning .

- Hydrogen bonding analysis : Apply graph set notation (e.g., C(6) chains for chromene ring interactions) to identify packing anomalies .

- Comparative studies : Cross-reference with analogous chromene derivatives (e.g., 6-acetyl-4-oxo-chromene-3-carbonitrile) to validate geometry .

Q. What methodological strategies improve structure-activity relationship (SAR) studies for biological applications?

- Substituent variation : Replace isopropyl with bulkier groups (e.g., thiophene) to assess antimicrobial activity (MIC values via broth dilution) .

- Fluorescence profiling : Test nucleolus-specific staining in live cells (HeLa cells, λₑₓ = 405 nm, λₑₘ = 520 nm) to evaluate probe efficacy .

- Docking studies : Use AutoDock Vina to predict binding to cytochrome P450 enzymes (PDB ID: 1TQN) .

Q. How to analyze hydrogen-bonding networks influencing supramolecular assembly?

- Graph set analysis : Classify interactions as D(2,2) (dimer-forming) or C(4) (chain-forming) using Mercury 4.3 .

- Energy frameworks : Compute interaction energies (Coulombic + dispersion) with CrystalExplorer to prioritize dominant contacts .

Q. What experimental designs address polymorphic variations in chromene derivatives?

- Solvent screening : Recrystallize from DMF/water vs. ethanol/toluene (1:1) to isolate distinct polymorphs .

- Variable-temperature XRD : Monitor phase transitions (e.g., enantiotropic shifts) between 100–400 K .

- Hirshfeld surface analysis : Quantify π-π (∼4%) vs. H-bond (∼30%) contributions to lattice stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。